

Introduction: The Significance of the Benzisoxazole Scaffold

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Compound of Interest

Compound Name: 4-Bromo-3-chlorobenzo[d]isoxazole
CAS No.: 1260751-76-5
Cat. No.: B596516

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The 1,2-benzisoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold".^[1] This structural motif is part of a multitude of biologically active compounds and approved pharmaceutical drugs, demonstrating versatile binding properties across various biological targets.^{[1][2]} Its applications span a wide therapeutic spectrum, including antipsychotics (e.g., Risperidone), anticonvulsants (e.g., Zonisamide), anti-inflammatory agents, and antimicrobials.^{[1][2][3]} The stability and synthetic tractability of the benzisoxazole core make it an invaluable building block in drug discovery.

Within this important class of compounds, **4-Bromo-3-chlorobenzo[d]isoxazole** (CAS: 1260751-76-5) emerges as a particularly valuable intermediate. The strategic placement of two distinct halogen atoms—bromine and chlorine—on the benzisoxazole core provides orthogonal handles for synthetic diversification. The bromine atom is primed for a host of cross-coupling reactions, while the chlorine atom can be targeted for nucleophilic substitution, allowing for the systematic and controlled generation of diverse molecular libraries. This guide offers a detailed exploration of the chemical properties, reactivity, and synthetic potential of **4-Bromo-3-chlorobenzo[d]isoxazole**, providing a technical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

4-Bromo-3-chlorobenzo[d]isoxazole is a halogenated aromatic heterocyclic compound. Its core structure consists of a benzene ring fused to an isoxazole ring. The precise positioning of the bromo and chloro substituents dictates its unique reactivity profile.

Table 1: Physicochemical and Identification Properties of **4-Bromo-3-chlorobenzo[d]isoxazole**

Property	Value	Source(s)
IUPAC Name	4-bromo-3-chloro-1,2-benzoxazole	[4][5]
Synonyms	4-bromo-3-chloro-benzo[d]isoxazole	[6]
CAS Number	1260751-76-5	[4][5][6]
Molecular Formula	C ₇ H ₃ BrClNO	[4][6]
Molecular Weight	232.46 g/mol	[4][6]
Appearance	Solid	[4]
InChI	InChI=1S/C7H3BrClNO/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H	[4][5]
InChI Key	FYJQRRNRMOCKD-UHFFFAOYSA-N	[4][5]
SMILES	C1=CC2=C(C(=C1)Br)C(=NO2)Cl	[4][5]
Storage	Store at 2-8°C	[6]

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C6 -- H6[label=""];
C7 -- H7 [label=""];
}
```

Structure of **4-Bromo-3-chlorobenzo[d]isoxazole**

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this molecule are not readily available in the public domain, its spectral characteristics can be reliably predicted on its structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The spectrum is expected to show three signals in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the protons at the C5, C7 positions. The signals would appear as a complex multiplet or as distinct doublets and triplets, with coupling constants characteristic of ortho meta relationships on a benzene ring.
- ¹³C NMR: Seven distinct signals are predicted. Two signals will correspond to the carbons of the isoxazole ring (C3 and C7a), and five will correspond to the carbons of the benzene ring (C3a, C4, C5, C6, C7). The carbons directly attached to the electronegative halogen (C3-Cl, C4-Br) and hetero (C3, C7a) will be significantly deshielded, appearing at a lower field.

Mass Spectrometry (MS)

The electron impact (EI) mass spectrum would exhibit a prominent molecular ion peak (M⁺). A key diagnostic feature would be the isotopic pattern of peak, which will show characteristic M, M+2, and M+4 signals due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

75.8%, $^{37}\text{Cl} \approx 24.2\%$) isotopes. Fragmentation of the isoxazole ring is a known pathway, which may involve the loss of CO, H, and HCO radicals.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For solids, spectra are typically obtained from a KBr disc.[8] Key predicted absorption bands are summarized below.

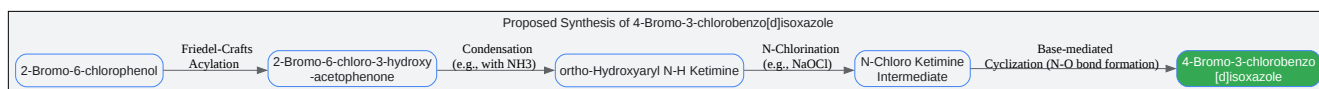
Table 2: Predicted IR Absorption Bands for **4-Bromo-3-chlorobenzo[d]isoxazole**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic
1620-1580	C=C Stretch	Aromatic Ring
1580-1500	C=N Stretch	Isoxazole Ring
1450-1400	N-O Stretch	Isoxazole Ring
850-750	C-Cl Stretch	Aryl Chloride
700-500	C-Br Stretch	Aryl Bromide

Synthesis and Reactivity

Proposed Synthetic Pathway

Several established methods for constructing the 1,2-benzisoxazole core can be adapted for the synthesis of **4-Bromo-3-chlorobenzo[d]isoxazole**. A plausible and convergent route involves the cyclization of an appropriately substituted ortho-hydroxyaryl ketimine.[9]



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Proposed workflow for the synthesis of the target molecule.

Experimental Protocol Outline:

- Acylation: 2-Bromo-6-chlorophenol is subjected to a Friedel-Crafts acylation (or Fries rearrangement) to introduce an acetyl group ortho to the hydroxyl function, yielding 2-bromo-6-chloro-3-hydroxyacetophenone.
- Imine Formation: The resulting ketone is condensed with an amine source, such as ammonia or hydroxylamine, to form the corresponding ketimine.
- Cyclization: The key step involves an intramolecular cyclization. One common method is the base-induced ring closure of an o-substituted aryl ketimine. Alternatively, a divergent synthesis pathway can be employed where an ortho-hydroxyaryl N-H ketimine is first converted to an N-Cl imine intermediate which then undergoes base-mediated cyclization via N-O bond formation to yield the desired 3-substituted benzisoxazole.[9]

Chemical Reactivity

The reactivity of **4-Bromo-3-chlorobenzo[d]isoxazole** is dominated by the two halogen substituents, which provide distinct opportunities for functionalization.

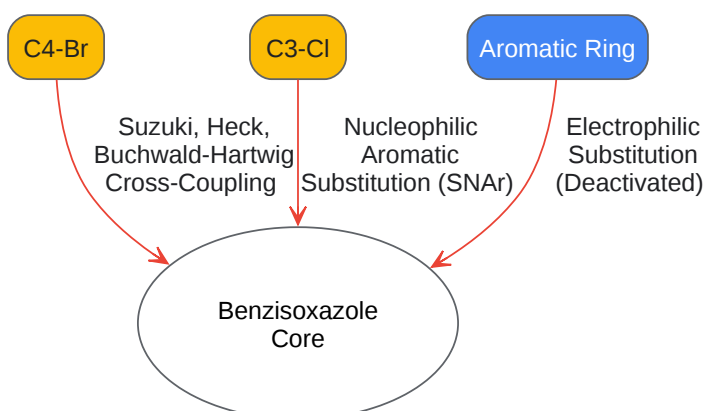


Figure 3: Key Reactivity Sites

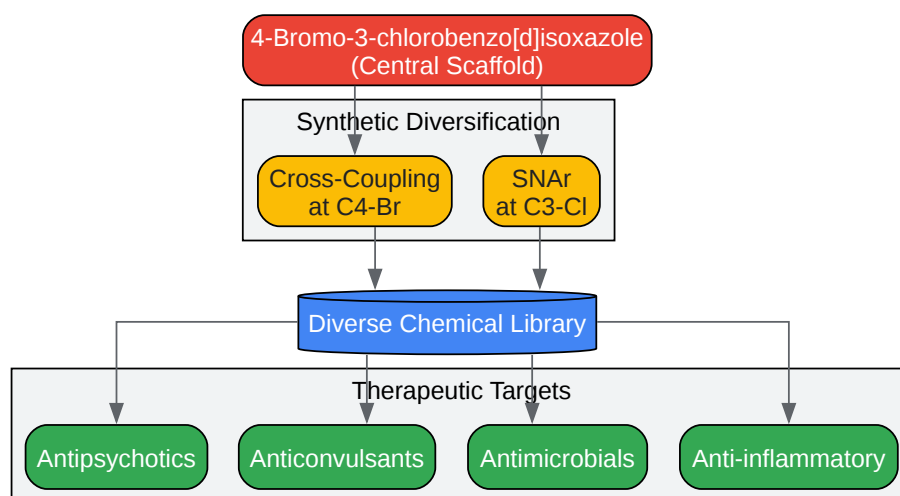
[Click to download full resolution via product page](#)Key reactivity sites on **4-Bromo-3-chlorobenzo[d]isoxazole**.

- **Reactivity of the C4-Br Bond:** The carbon-bromine bond on the benzene ring is the most versatile site for modification via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amine groups, through reactions such as:
 - Suzuki Coupling (with boronic acids/esters)
 - Heck Coupling (with alkenes)
 - Buchwald-Hartwig Amination (with amines)
 - Sonogashira Coupling (with terminal alkynes)
- **Reactivity of the C3-Cl Bond:** The chlorine atom is attached to the electron-deficient isoxazole ring, making it susceptible to nucleophilic aromatic substitution (S_NAr). Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the chloride under appropriate conditions. This reaction is orthogonal to the cross-coupling chemistry at the C4-Br position, allowing for sequential and selective functionalization.
- **Aromatic Ring Substitution:** The benzisoxazole ring system, combined with two electron-withdrawing halogens, deactivates the benzene portion of the molecule towards electrophilic aromatic substitution. Such reactions would require harsh conditions and would likely yield a mixture of products.

Applications in Drug Discovery and Medicinal Chemistry

4-Bromo-3-chlorobenzo[d]isoxazole is not an end-product but a high-value starting material for the synthesis of pharmacologically active compounds. Its utility lies in its capacity to serve as a central scaffold for building molecular diversity.

- **Scaffold for Library Synthesis:** The orthogonal reactivity of the C-Br and C-Cl bonds allows for a "build-and-couple" strategy. A diverse range of functionalities can be installed at one position, followed by a second diversification step at the other position. This is a powerful approach for generating large libraries of related compounds for high-throughput screening.
- **Modulation of Physicochemical Properties:** The introduction of halogens is a common strategy in medicinal chemistry to fine-tune a drug candidate's properties.^[1] They can increase lipophilicity, improve metabolic stability by blocking sites of oxidation, and participate in halogen bonding, a crucial interaction for enhancing protein-ligand binding affinity.
- **Access to Proven Pharmacophores:** Many successful drugs contain a substituted benzisoxazole core.^{[2][10]} By using **4-Bromo-3-chlorobenzo[d]isoxazole**, chemists can rapidly synthesize novel analogs of known drugs, exploring structure-activity relationships (SAR) to improve potency, selectivity, or pharmacokinetic profiles. The development of novel antibacterial drugs, for instance, often targets essential bacterial enzymes like DNA gyrase, and halogenated aromatic scaffolds are frequently explored for this purpose.^[11]



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Role as a scaffold in drug discovery.

Conclusion

4-Bromo-3-chlorobenzo[d]isoxazole is a strategically designed chemical intermediate with significant potential for synthetic and medicinal chemistry. Detailed experimental data on the compound itself is sparse, its chemical behavior can be confidently predicted from the well-established principles of its constituent parts: the privileged benzisoxazole core and the reactive halogen substituents. Its true value lies in its capacity for controlled, sequential diversification, enabling researchers to efficiently access novel chemical space in the quest for new and improved therapeutic agents. This guide provides foundational understanding of its properties, serving as a technical resource for scientists leveraging this versatile building block in their research.

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